molecular formula C12H15NO3 B2719443 4-(Diethylcarbamoyl)benzoic acid CAS No. 71888-24-9

4-(Diethylcarbamoyl)benzoic acid

Cat. No.: B2719443
CAS No.: 71888-24-9
M. Wt: 221.256
InChI Key: DGZGEKOOJZWDQO-UHFFFAOYSA-N
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Description

4-(Diethylcarbamoyl)benzoic acid: is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a benzoic acid moiety substituted with a diethylcarbamoyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Diethylcarbamoyl)benzoic acid can be synthesized through the reaction of 4-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation and high-performance liquid chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Diethylcarbamoyl)benzoic acid can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of .

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like or in the presence of a catalyst such as .

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Diethylcarbamoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The diethylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Dimethylcarbamoyl)benzoic acid
  • 4-(Diethylamino)benzoic acid
  • 4-(Diethylcarbamoyl)phenol

Comparison: 4-(Diethylcarbamoyl)benzoic acid is unique due to the presence of both the diethylcarbamoyl group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 4-(Dimethylcarbamoyl)benzoic acid has a similar structure but with a dimethylcarbamoyl group, which may result in different reactivity and biological activity. Similarly, 4-(Diethylamino)benzoic acid lacks the carbamoyl group, leading to different chemical behavior and applications.

Properties

IUPAC Name

4-(diethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZGEKOOJZWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 25 ml of methanol was dissolved 5.44 g of methyl 4-[(diethylamino)carbonyl]-benzoate. After adding 25 ml of 1 mol/L aqueous solution of sodium hydroxide at 0-5° C., the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into a mixture of water and ethyl acetate, and the aqueous layer was separated. The aqueous layer was mixed with ethyl acetate, pH was adjusted to 1.5 with 6 mol/L hydrochloric acid, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. Diisopropyl ether was added to the residue, and the deposited crystal was collected by filtration to obtain 2.94 g of 4-[(diethylamino)carbonyl]-benzoic acid as a colorless crystalline product.
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